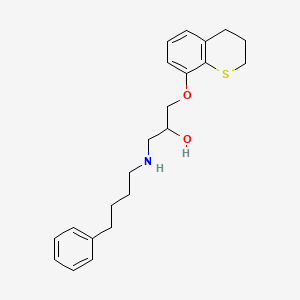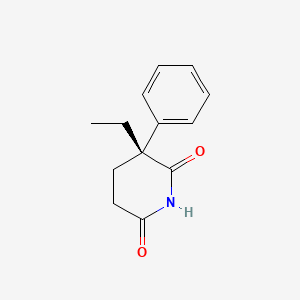
2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- is a chemical compound with the molecular formula C13H15NO2. It is a derivative of piperidinedione, characterized by the presence of an ethyl and a phenyl group at the 3-position of the piperidinedione ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include diketones, alcohols, and substituted piperidinediones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
2,6-Piperidinedione, 3-phenyl-: This compound lacks the ethyl group at the 3-position, which may affect its chemical reactivity and biological activity.
2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride: This derivative contains an amino group, making it useful for developing protein degrader building blocks.
Uniqueness: 2,6-Piperidinedione, 3-ethyl-3-phenyl-, (3R)- is unique due to the presence of both ethyl and phenyl groups at the 3-position, which can influence its chemical properties and biological activities. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Eigenschaften
CAS-Nummer |
17575-58-5 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
(3R)-3-ethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h3-7H,2,8-9H2,1H3,(H,14,15,16)/t13-/m1/s1 |
InChI-Schlüssel |
JMBQKKAJIKAWKF-CYBMUJFWSA-N |
Isomerische SMILES |
CC[C@@]1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




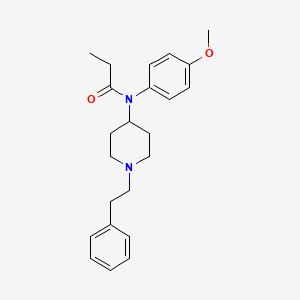

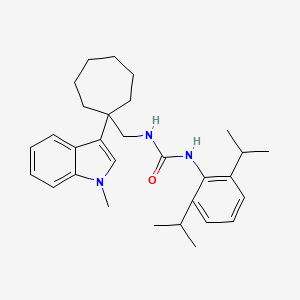

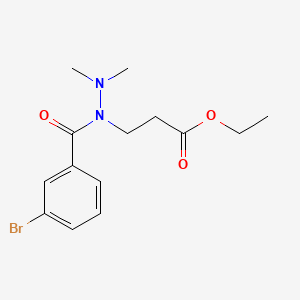
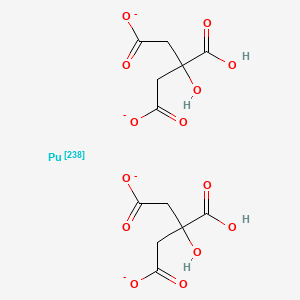

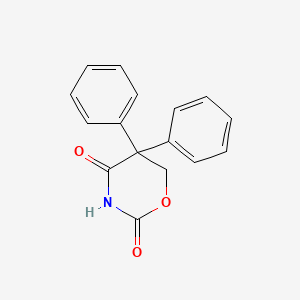


![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
